2-ethoxy-N-(3-iodophenyl)benzamide
Description
2-Ethoxy-N-(3-iodophenyl)benzamide is a benzamide derivative characterized by an ethoxy group at the 2-position of the benzamide ring and a 3-iodophenyl substituent on the amide nitrogen. This compound belongs to a broader class of benzamides, which are studied for their diverse pharmacological properties, including antiviral, anti-inflammatory, and receptor-modulating activities . The iodine atom at the meta position of the phenyl ring introduces steric bulk and electronic effects, influencing both physicochemical properties and biological interactions.
Properties
IUPAC Name |
2-ethoxy-N-(3-iodophenyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14INO2/c1-2-19-14-9-4-3-8-13(14)15(18)17-12-7-5-6-11(16)10-12/h3-10H,2H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTFUBHZAZMDISW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NC2=CC(=CC=C2)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14INO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxy-N-(3-iodophenyl)benzamide can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used cross-coupling reaction in organic chemistry. This reaction typically involves the coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst and a base.
For example, the synthesis can be carried out as follows:
Starting Materials: 3-iodoaniline, 2-ethoxybenzoic acid, and a suitable coupling reagent.
Reaction Conditions: The reaction is typically performed in a solvent such as tetrahydrofuran or dimethylformamide, with a palladium catalyst (e.g., palladium acetate) and a base (e.g., potassium carbonate).
Procedure: The 3-iodoaniline is first coupled with 2-ethoxybenzoic acid using the coupling reagent to form the desired benzamide product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-N-(3-iodophenyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom on the phenyl ring can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: The compound can participate in further coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of a polar aprotic solvent and a base.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed under anhydrous conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce more complex biaryl compounds.
Scientific Research Applications
2-Ethoxy-N-(3-iodophenyl)benzamide has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents. Its structure allows for modifications that can lead to the development of new drugs with improved efficacy and safety profiles.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable tool for constructing diverse chemical structures.
Material Science: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Biological Research: The compound can be used in studies to understand its interactions with biological targets, which can provide insights into its potential therapeutic applications.
Mechanism of Action
The mechanism of action of 2-ethoxy-N-(3-iodophenyl)benzamide depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or ion channels. The presence of the iodine atom and the benzamide moiety can influence its binding affinity and selectivity towards these targets. The ethoxy group can also affect the compound’s pharmacokinetic properties, such as solubility and metabolic stability.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position Variations
(a) 2-Ethoxy-N-(4-Iodophenyl)benzamide
- Structure : Differs in the iodine position (para vs. meta).
- Molecular Weight : 367.18 g/mol (vs. 369.16 g/mol estimated for the 3-iodo isomer) .
- Impact : Para substitution may alter binding kinetics in biological targets due to differences in spatial orientation. For example, in receptor-ligand interactions, meta-substituted iodophenyl groups may allow better alignment with hydrophobic pockets compared to para isomers .
(b) 2-Iodo-N-(3-Methoxyphenyl)benzamide
Functional Group Variations
(a) 2-Ethoxy-N-(3-Ethylphenyl)benzamide
- Structure : Ethyl group replaces iodine.
- Molecular Weight : 269.34 g/mol; logP : 4.09 .
- Impact : The ethyl group increases lipophilicity (logP = 4.09) compared to iodine’s electronegative bulk. This may enhance membrane permeability but reduce target specificity in polar environments .
(b) 2-Ethoxy-N-(3-Hydroxyphenyl)benzamide
- Structure : Hydroxyl group replaces iodine.
- Molecular Weight : 269.29 g/mol; Polar Surface Area : 30.54 Ų .
- Impact : The hydroxyl group improves aqueous solubility and hydrogen-bonding capacity, making it suitable for targets requiring polar interactions. However, it may lower metabolic stability due to susceptibility to oxidation .
(a) Antiviral Potential
- Benzamide derivatives like D1-1 () exhibit enhanced binding to viral proteases (e.g., SARS-CoV-2 3CLpro) via H-bonds with residues like C44. The iodine in 2-ethoxy-N-(3-iodophenyl)benzamide could mimic such interactions, though its larger size may affect binding pocket compatibility .
(b) Receptor Modulation
- Mosapride (), a 5-HT4 receptor agonist with an ethoxybenzamide core, demonstrates that substituents on the phenyl ring critically influence activity. Metabolites with altered substituents (e.g., hydroxylation) show reduced receptor affinity, suggesting that the 3-iodo group in the target compound may balance lipophilicity and steric effects for optimal receptor engagement .
Key Physicochemical Properties
| Compound | Molecular Weight (g/mol) | logP | Polar Surface Area (Ų) |
|---|---|---|---|
| This compound | ~369.16 | ~3.8* | ~30.5 |
| 2-Ethoxy-N-(4-iodophenyl)benzamide | 367.18 | ~3.7* | ~30.5 |
| 2-Ethoxy-N-(3-ethylphenyl)benzamide | 269.34 | 4.09 | ~30.5 |
| 2-Ethoxy-N-(3-hydroxyphenyl)benzamide | 269.29 | ~2.5* | 30.54 |
*Estimated based on structural analogs.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
